

Inter-laboratory Comparison of 2-Methylpentanoate Analysis: A Comparative Guide

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Compound of Interest

Compound Name: 2-Methylpentanoate

Cat. No.: B1260403

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This guide provides a comprehensive overview of a simulated inter-laboratory comparison (ILC) for the analysis of **2-Methylpentanoate**, a volatile organic compound with applications as a flavoring agent and in the synthesis of other organic compounds.^{[1][2]} The objective of this guide is to offer a framework for assessing analytical performance and to provide detailed experimental protocols for laboratories involved in the quantification of **2-Methylpentanoate**. The data presented is hypothetical and intended to illustrate the principles of an ILC.

Data Summary

The following table summarizes the hypothetical results from a round-robin test involving ten laboratories. Each laboratory received a sample containing a known concentration of **2-Methylpentanoate** and was tasked with quantifying the analyte. Performance was evaluated using z-scores, which indicate how many standard deviations a laboratory's result is from the consensus mean.^{[3][4]} A z-score between -2.0 and +2.0 is generally considered satisfactory.^[3]

Laboratory ID	Reported Concentration (µg/mL)	Standard Deviation (µg/mL)	z-score	Performance
Lab 1	48.5	1.2	-0.60	Satisfactory
Lab 2	51.2	1.5	0.48	Satisfactory
Lab 3	45.1	2.0	-1.96	Satisfactory
Lab 4	53.8	1.1	1.52	Satisfactory
Lab 5	49.9	0.9	0.00	Satisfactory
Lab 6	47.3	1.8	-1.08	Satisfactory
Lab 7	55.0	1.3	2.00	Satisfactory
Lab 8	42.0	2.5	-3.16	Unsatisfactory
Lab 9	52.1	1.0	0.88	Satisfactory
Lab 10	46.5	1.6	-1.40	Satisfactory
Consensus Mean	49.9			
Assigned Standard Deviation	2.5			

Experimental Protocols

The analysis of **2-Methylpentanoate** can be effectively performed using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for separating and identifying volatile compounds.^{[5][6]} An alternative method involves High-Performance Liquid Chromatography (HPLC).^{[7][8]}

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

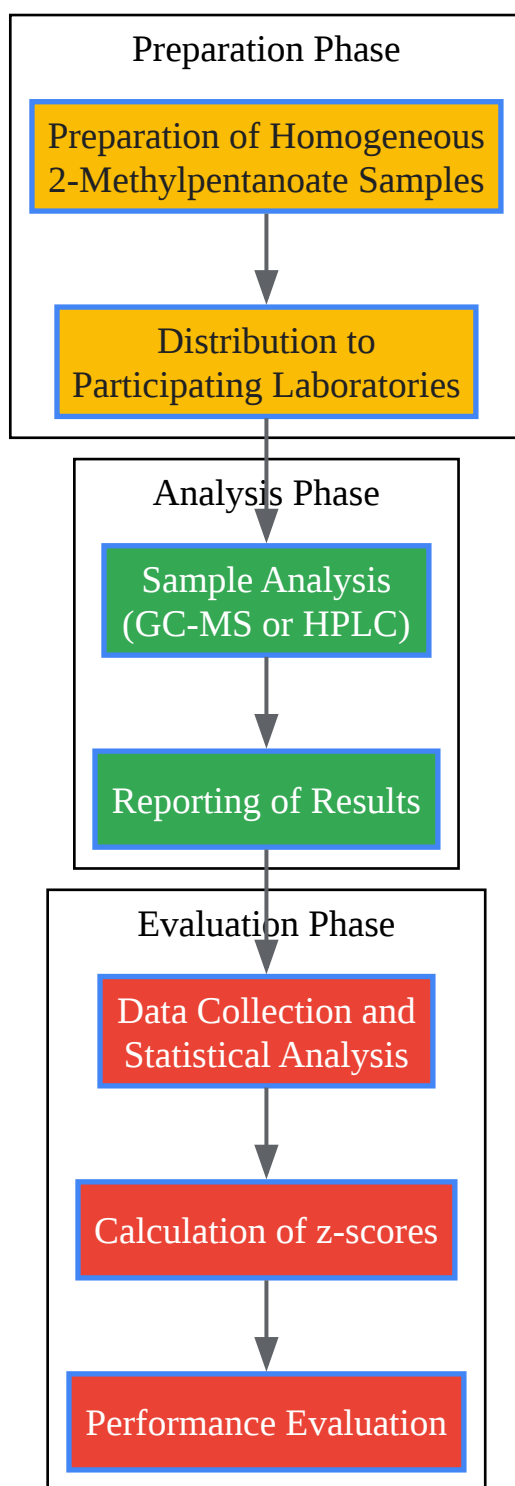
- Sample Preparation:

- A stock solution of **2-Methylpentanoate** (95% purity) is prepared in methanol.[9]
- Calibration standards are prepared by serial dilution of the stock solution.
- For unknown samples, a liquid-liquid extraction with a suitable solvent like dichloromethane may be necessary to isolate the analyte.
- Instrumentation:
 - A gas chromatograph equipped with a mass selective detector is used.
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m) is suitable for separation.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- GC Conditions:
 - Inlet Temperature: 250°C
 - Injection Volume: 1 μ L (splitless mode)
 - Oven Temperature Program:
 - Initial temperature: 40°C, hold for 2 minutes.
 - Ramp: 10°C/min to 200°C.
 - Hold: 5 minutes at 200°C.
- MS Conditions:
 - Ion Source Temperature: 230°C
 - Quadrupole Temperature: 150°C
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Range: m/z 40-200.

- Data Analysis:
 - Quantification is performed by creating a calibration curve from the peak areas of the calibration standards.
 - The concentration of **2-Methylpentanoate** in the unknown samples is determined from this curve.

Visualizations

The following diagrams illustrate the experimental workflow for the inter-laboratory comparison and a relevant metabolic pathway.



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Caption: Experimental workflow for the inter-laboratory comparison.

While a specific signaling pathway for **2-Methylpentanoate** is not well-documented, the metabolism of structurally similar branched-chain compounds like 2-methylpentane provides a relevant biological context.[5] The metabolism is thought to proceed via oxidation to an alcohol, then an aldehyde, and finally to 2-methylpentanoic acid, which can then enter β -oxidation.[5]



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Caption: Proposed metabolic pathway for 2-methylpentane.

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